3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the fusion of benzofuran, triazole, and thiadiazole rings, which endows it with unique chemical and biological properties. The presence of these fused rings makes it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against breast cancer cell lines. It exhibits cytotoxic activity and can induce apoptosis in cancer cells.
Antimicrobial Activity: Some derivatives of this compound have demonstrated antibacterial and antifungal activities.
Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes such as PARP-1 and EGFR, making it a candidate for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit PARP-1 and EGFR enzymes, leading to the induction of apoptosis in cancer cells . The compound can upregulate pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic genes like Bcl2 .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Thiazolo[3,2-b]triazoles: These compounds also exhibit significant biological activities and are synthesized using similar methodologies.
Uniqueness: 3-(Benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of the benzofuran moiety, which can enhance its biological activity and specificity. The combination of benzofuran, triazole, and thiadiazole rings provides a unique scaffold that can be further modified to develop new bioactive compounds.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-6-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-3-8-13-18-19-14(16-17-15(19)21-13)12-9-10-6-4-5-7-11(10)20-12/h4-7,9H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZAUGKNQFKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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